![molecular formula C29H33NO4 B13679834 (3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a trityloxy (triphenylmethoxy) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the Boc protecting group and the trityloxy group. The reaction conditions often involve the use of organic solvents, bases, and protecting group reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale reactions with controlled temperature and pressure conditions, as well as purification steps such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group.
Substitution: The trityloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce a deprotected pyrrolidine.
Aplicaciones Científicas De Investigación
(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active pyrrolidine moiety. This moiety can then interact with enzymes or receptors, influencing biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S,5S)-1-Boc-5-hydroxymethylpyrrolidin-3-ol: Lacks the trityloxy group but has similar structural features.
(3S,5S)-1-Boc-5-[(benzyloxy)methyl]pyrrolidin-3-ol: Contains a benzyloxy group instead of a trityloxy group.
Uniqueness
(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol is unique due to the presence of the trityloxy group, which provides steric hindrance and influences the compound’s reactivity and interactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C29H33NO4 |
|---|---|
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
tert-butyl 4-hydroxy-2-(trityloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C29H33NO4/c1-28(2,3)34-27(32)30-20-26(31)19-25(30)21-33-29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-26,31H,19-21H2,1-3H3 |
Clave InChI |
XMJRQZWPOQOBPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


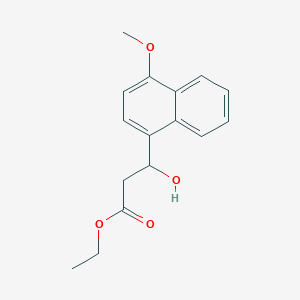
![2-Iodo-6-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13679753.png)
![2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679755.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate](/img/structure/B13679760.png)
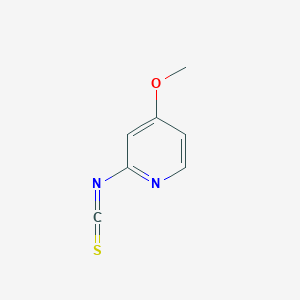
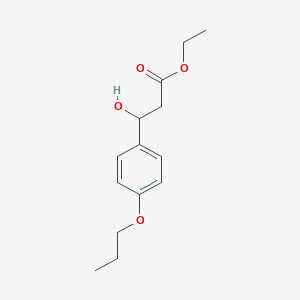
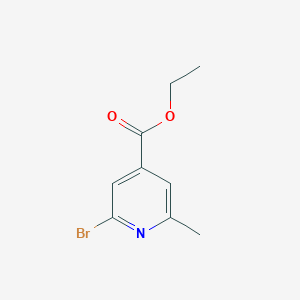
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679836.png)
![1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13679772.png)
![Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679777.png)
![Methyl 4-[(8-hydroxyoctyl)oxy]benzoate](/img/structure/B13679782.png)
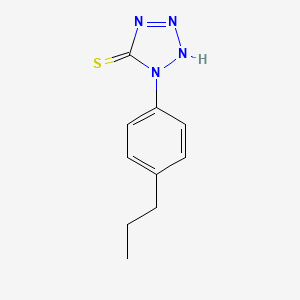
![8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679813.png)
![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)
